molecular formula C16H12N2O4S B10881472 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl (2E)-3-(furan-2-yl)prop-2-enoate

2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl (2E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B10881472
M. Wt: 328.3 g/mol
InChI Key: DMUQKCVXLRRGTM-BQYQJAHWSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 3-(2-FURYL)ACRYLATE is a complex organic compound that features a benzothiazole moiety and a furan ring

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 3-(2-FURYL)ACRYLATE typically involves the Knoevenagel condensation reaction. This reaction is performed between 2-(benzothiazol-2-ylthio) acetonitrile and furan-2-carbaldehyde under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 3-(2-FURYL)ACRYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 3-(2-FURYL)ACRYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 3-(2-FURYL)ACRYLATE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 3-(2-FURYL)ACRYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C16H12N2O4S/c19-14(10-22-15(20)8-7-11-4-3-9-21-11)18-16-17-12-5-1-2-6-13(12)23-16/h1-9H,10H2,(H,17,18,19)/b8-7+

InChI Key

DMUQKCVXLRRGTM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=CO3

Origin of Product

United States

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